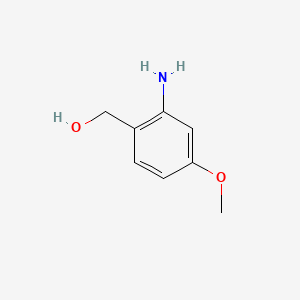

(2-Amino-4-methoxyphenyl)methanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-amino-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRVVOQVTLZCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666719 | |

| Record name | (2-Amino-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187731-65-3 | |

| Record name | (2-Amino-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (2-Amino-4-methoxyphenyl)methanol (CAS 187731-65-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-methoxyphenyl)methanol, with the CAS number 187731-65-3, is a substituted benzyl alcohol derivative. Its chemical structure, featuring an amino group and a methoxy group on the aromatic ring, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The presence of multiple functional groups—a primary amine, a hydroxyl group, and a methoxy ether—offers several sites for chemical modification, allowing for the exploration of a diverse chemical space in drug discovery programs. This document provides a comprehensive overview of the available technical data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. These properties have been aggregated from various chemical databases.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 187731-65-3 | [1][2] |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-AMINO-4-METHOXYBENZYL ALCOHOL, Benzenemethanol, 2-amino-4-methoxy- | [1] |

| Computed XLogP3 | 0.9 | [1][2] |

| Topological Polar Surface Area | 55.5 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 |

Synthesis and Experimental Protocols

Hypothetical Experimental Workflow: Synthesis of this compound

Caption: Hypothetical synthesis workflow for this compound.

Detailed Methodology for a Precursor Synthesis: 2-Amino-4-methoxybenzoic acid

A detailed experimental protocol for the synthesis of 2-amino-4-methoxybenzoic acid, a potential precursor, has been reported.[3] The procedure involves the hydrogenation of 4-methoxy-2-nitrobenzoic acid.

-

Reaction: 4-Methoxy-2-nitrobenzoic acid (3 g, 16.4 mmol) is dissolved in methanol (80 mL).

-

Catalyst: 10% Palladium on activated carbon (300 mg) is added to the solution.

-

Conditions: The mixture is hydrogenated at room temperature and atmospheric pressure for 18 hours.

-

Work-up: The reaction mixture is filtered through diatomaceous earth to remove the palladium catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the product.

-

Yield: This procedure reportedly yields 2.50 g (100%) of 2-amino-4-methoxybenzoic acid as a colorless solid.[3]

The subsequent reduction of the carboxylic acid to the corresponding benzyl alcohol would be required to obtain the target compound.

Spectroscopic Data

Specific, experimentally-derived spectroscopic data for this compound are not widely available in peer-reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Aromatic protons (likely 3 distinct signals in the range of 6.0-7.5 ppm).- Methylene protons (-CH₂OH) as a singlet or doublet (approx. 4.5 ppm).[4]- Hydroxyl proton (-OH) as a broad singlet (variable chemical shift).[5][6]- Amino protons (-NH₂) as a broad singlet (variable chemical shift).[5]- Methoxy protons (-OCH₃) as a singlet (approx. 3.7-3.8 ppm). |

| ¹³C NMR | - Aromatic carbons (6 signals in the range of 100-160 ppm).[7][8]- Methylene carbon (-CH₂OH) (approx. 60-65 ppm).[4][9]- Methoxy carbon (-OCH₃) (approx. 55 ppm).[10] |

| IR Spectroscopy | - O-H stretch (broad, ~3200-3600 cm⁻¹).[11][12]- N-H stretches (two bands for primary amine, ~3300-3500 cm⁻¹).[5][11][13][14]- C-H stretches (aromatic and aliphatic).- C=C stretches (aromatic, ~1450-1600 cm⁻¹).- C-O stretch (~1000-1250 cm⁻¹).- C-N stretch (~1250-1335 cm⁻¹).[13] |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 153.- Fragmentation patterns may include loss of -OH (m/z = 136), -CH₂OH (m/z = 122), and potentially rearrangement products.[1][15][16][17] |

Applications in Drug Development

Currently, there is a lack of specific, published data detailing the use of this compound as a key intermediate or pharmacological scaffold in drug development. However, the structural motifs present in this molecule are of interest in medicinal chemistry. The aminobenzyl alcohol core is found in various biologically active compounds. Substituted aromatic rings are common features in molecules designed to interact with specific biological targets. The potential for this compound to serve as a "privileged scaffold" is an area for future investigation.[18][19]

Biological Activity and Signaling Pathways

There is no direct evidence in the reviewed literature to associate this compound with any specific biological activity or signaling pathway. General searches for modulators of common pathways such as the Wnt or ERK signaling pathways did not identify this specific compound.[20][21][22][23][24][25][26][27][28] Therefore, no signaling pathway diagrams can be provided at this time. The biological activity of this compound remains an area for future research.

Conclusion

This compound is a chemical entity with potential for applications in organic synthesis and medicinal chemistry. This technical guide has summarized the available chemical and physical data. While a plausible synthetic route can be proposed, a detailed experimental protocol and comprehensive spectroscopic characterization are not yet available in the public domain. Furthermore, the biological activity and potential applications in drug development for this specific compound have not been documented. This presents an opportunity for researchers to explore the synthesis, characterization, and biological evaluation of this compound and its derivatives.

References

- 1. organic chemistry - How Does Benzyl Alcohol Produce a Peak at m/z = 79? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. This compound | C8H11NO2 | CID 45090899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nmr spectroscopy - Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. 2-Aminobenzyl alcohol(5344-90-1) 13C NMR [m.chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. hil8_sln.html [ursula.chem.yale.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fragmentation of different functional groups | PPTX [slideshare.net]

- 17. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]

- 18. mdpi.com [mdpi.com]

- 19. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacological inhibitors of the ERK signaling pathway: application as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Small molecule modulators of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Small molecules in Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 26. researchgate.net [researchgate.net]

- 27. medchemexpress.com [medchemexpress.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-amino-4-methoxybenzyl alcohol (CAS No: 187731-65-3). The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. All quantitative data is presented in structured tables for ease of reference. Furthermore, a detailed experimental protocol for a plausible synthetic route and subsequent analysis is provided, accompanied by a logical workflow diagram generated using Graphviz.

Core Properties and Identifiers

2-Amino-4-methoxybenzyl alcohol, also known as (2-Amino-4-methoxyphenyl)methanol, is an aromatic amino alcohol. Its structure incorporates a primary amine, a methoxy group, and a primary alcohol functional group on a benzene ring. These features make it a versatile building block in organic synthesis, potentially for novel pharmaceutical compounds.

Table 1-1: Chemical Identifiers

| Identifier | Value | Citation |

| CAS Number | 187731-65-3 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3 | [1] |

| InChIKey | AIRVVOQVTLZCFV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)CO)N | [1] |

Table 1-2: Physical Properties

| Property | Value | Citation |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 335.1 ± 27.0 °C (Predicted) | [2] |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | 40 g/L (at 25 °C) | |

| pKa | 14.28 ± 0.10 (Predicted) | [2] |

Table 1-3: Computed Chemical Properties

| Property | Value | Citation |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 153.078978594 Da | [1] |

| Topological Polar Surface Area | 55.5 Ų | [1] |

| Heavy Atom Count | 11 | |

| Complexity | 119 | [1] |

Experimental Protocols

While specific, peer-reviewed experimental protocols for the synthesis of 2-amino-4-methoxybenzyl alcohol are not extensively detailed in the literature, a highly plausible and effective method is the reduction of its nitro precursor, 4-methoxy-2-nitrobenzyl alcohol. This approach is analogous to well-established procedures for the synthesis of similar aminobenzyl alcohols.

Synthesis: Reduction of 4-methoxy-2-nitrobenzyl alcohol

This protocol describes the catalytic hydrogenation of 4-methoxy-2-nitrobenzyl alcohol to yield 2-amino-4-methoxybenzyl alcohol.

Materials and Reagents:

-

4-methoxy-2-nitrobenzyl alcohol

-

Palladium on carbon (5% Pd/C)

-

Methanol (reagent grade)

-

Diatomaceous earth (e.g., Celite®)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 4-methoxy-2-nitrobenzyl alcohol in methanol.

-

Catalyst Addition: Carefully add 5% palladium on carbon to the solution. The catalyst loading should be approximately 5-10% by weight relative to the starting material.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and maintain vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours at room temperature.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-amino-4-methoxybenzyl alcohol as a white to off-white solid.

Analytical Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Signals in the aromatic region (approx. δ 6.5-7.5 ppm).

-

Benzylic Protons (-CH₂OH): A singlet around δ 4.5 ppm.

-

Amine Protons (-NH₂): A broad singlet that can vary in chemical shift.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

-

Benzylic Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch (Alcohol): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.

-

C-O Stretch (Alcohol and Ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 153.18).

Logical Workflow and Diagrams

No specific signaling pathways involving 2-amino-4-methoxybenzyl alcohol have been identified in the reviewed literature. The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical compound (2-Amino-4-methoxyphenyl)methanol, including its nomenclature, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational for research and development. The compound with the structure featuring an amino group and a hydroxymethyl group on a methoxy-substituted benzene ring is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) conventions.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 153.18 g/mol | PubChem[1] |

| Monoisotopic Mass | 153.078978594 Da | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 3 | Guidechem[2] |

| Rotatable Bond Count | 2 | Guidechem[2] |

| Topological Polar Surface Area | 55.5 Ų | Guidechem[2] |

| pKa (Predicted) | 14.28 ± 0.10 | Guidechem[2] |

| Solubility (25 °C) | 40 g/L | Guidechem[2] |

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved through the reduction of a suitable precursor. A common and effective method involves the catalytic hydrogenation of the corresponding nitro compound, 2-nitro-4-methoxybenzyl alcohol. This process reduces the nitro group to an amine without affecting the benzyl alcohol moiety.

Objective: To synthesize this compound from 2-nitro-4-methoxybenzyl alcohol.

Materials:

-

2-nitro-4-methoxybenzyl alcohol

-

Methanol (Reagent Grade)

-

Palladium on charcoal (10% Pd/C)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-4-methoxybenzyl alcohol in methanol.

-

Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air.

-

Catalyst Addition: Carefully add 10% palladium on charcoal catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product with high purity.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow of the synthesis of this compound from its nitro precursor.

Caption: Synthetic route to this compound.

References

(2-Amino-4-methoxyphenyl)methanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of the chemical compound (2-Amino-4-methoxyphenyl)methanol. Given the limited publicly available experimental data for this specific molecule, this guide combines known values with data from structurally similar compounds and outlines standard protocols for its thorough characterization. This information is crucial for researchers and professionals involved in drug development, chemical synthesis, and formulation.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability, formulation feasibility, and route of administration. Herein, we present the known aqueous solubility of this compound and an inferred profile in common organic solvents based on the properties of its structural analogs.

Quantitative Solubility Data

The aqueous solubility of this compound has been reported at a specific temperature. This value serves as a baseline for understanding its behavior in aqueous media.

Table 1: Quantitative Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Water | 25 | 40 | [1] |

Inferred Solubility in Organic Solvents

Table 2: Qualitative Solubility of Structural Analogs of this compound

| Structural Analog | Solvent | Solubility |

| 2-(4-Methoxyphenyl)ethanol | Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Methanol | Soluble[2] | |

| 4-Methoxybenzyl alcohol | Water | Soluble |

| Chloroform | Soluble | |

| Ethyl Acetate | Soluble | |

| Alcohol | Freely Soluble | |

| Diethyl Ether | Freely Soluble |

Based on this information, it is reasonable to infer that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and acetone. Experimental verification is essential to confirm these inferred properties.

Stability Profile and Potential Degradation Pathways

Understanding the chemical stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation products, which may impact its efficacy and safety. In the absence of specific stability studies for this compound, this section outlines potential degradation pathways based on the reactivity of its functional groups and data from related molecules.

Table 3: Potential Degradation Pathways of this compound

| Stress Condition | Functional Group(s) Involved | Potential Degradation Pathway | Potential Degradation Products |

| Oxidative | Amino, Benzyl Alcohol | Oxidation of the amino group; Oxidation of the primary alcohol to an aldehyde and subsequently to a carboxylic acid. | 2-Nitro-4-methoxyphenyl derivatives, (2-Amino-4-methoxyphenyl)formaldehyde, 2-Amino-4-methoxybenzoic acid |

| Hydrolytic (Acidic/Basic) | Methoxy Ether, Benzyl Alcohol | Ether cleavage under strong acidic conditions; Esterification/hydrolysis if reactive species are present. | 2-Amino-4-hydroxyphenyl derivatives |

| Photolytic | Aromatic Ring, Benzyl Alcohol | Photodegradation of the aromatic system; Photo-oxidation of the alcohol. | Ring-opened products, corresponding aldehyde or ketone |

| Thermal | Entire Molecule | Decomposition at elevated temperatures. | Smaller aromatic and aliphatic fragments |

Experimental Protocols

To enable researchers to determine the precise solubility and stability characteristics of this compound, the following sections detail standard experimental methodologies based on internationally recognized guidelines.

Solubility Determination Protocol (Adapted from OECD 105)

The flask method is a common and reliable technique for determining the solubility of a substance in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO) in a glass-stoppered flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid phase.

-

Quantification: Accurately withdraw a sample of the clear, saturated solution.

-

Analysis: Determine the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in grams per liter (g/L) or other appropriate units.

Stability Testing Protocol (Adapted from ICH Q1A(R2))

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Stress Conditions: Expose solutions of this compound to a variety of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

Identification: If significant degradation is observed, characterize the structure of the degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Workflow for Solubility and Stability Assessment

The following diagram, generated using the DOT language, illustrates a logical workflow for a comprehensive evaluation of the solubility and stability of a chemical compound such as this compound.

Caption: Workflow for assessing the solubility and stability of a chemical compound.

This comprehensive approach, combining known data, inferred properties from analogs, and standardized experimental protocols, provides a solid foundation for the scientific evaluation of this compound in a research and drug development context.

References

Spectroscopic and Methodological Profile of (2-Amino-4-methoxyphenyl)methanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for (2-Amino-4-methoxyphenyl)methanol (CAS No. 187731-65-3). The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound. Due to the limited availability of experimental spectra in public databases, this guide presents a combination of predicted spectroscopic data based on established principles and detailed, generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral theory and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Ar-H (H6) |

| ~6.2-6.4 | m | 2H | Ar-H (H3, H5) |

| ~4.6 | s | 2H | -CH₂OH |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.5-4.5 | br s | 2H | -NH₂ |

| ~1.5-2.5 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | C4 (-OCH₃) |

| ~148-150 | C2 (-NH₂) |

| ~128-130 | C6 |

| ~115-120 | C1 |

| ~105-110 | C5 |

| ~98-102 | C3 |

| ~65 | -CH₂OH |

| ~55 | -OCH₃ |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |

| 1620-1580 | Strong | N-H bend (amine), Aromatic C=C stretch |

| 1500-1400 | Medium | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl C-O stretch (ether) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 900-675 | Medium-Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |

| 153 | High | Molecular Ion [M]⁺ |

| 136 | Medium | [M-OH]⁺ |

| 122 | High | [M-CH₂OH]⁺ |

| 107 | Medium | [M-CH₂OH, -CH₃]⁺ |

| 94 | Medium | [M-CH₂OH, -CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A 500 MHz NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline corrections should be performed manually. For ¹H NMR, integrate the signals to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-500 amu.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the general structure of the analytical process.

Caption: Experimental workflow for the spectroscopic characterization.

Caption: High-level overview of the analytical process.

The Biological Potential of (2-Amino-4-methoxyphenyl)methanol Derivatives: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in the biological activities of various heterocyclic and aromatic compounds. Among these, derivatives of (2-Amino-4-methoxyphenyl)methanol represent a promising scaffold for the development of new drugs. While direct studies on the biological activities of derivatives synthesized specifically from this compound are limited in publicly available literature, extensive research on structurally similar methoxyphenyl and aminophenyl derivatives provides valuable insights into their potential antimicrobial, anti-inflammatory, and anticancer properties. This technical guide summarizes the synthesis, biological evaluation, and mechanistic pathways associated with analogous compounds, offering a foundational understanding for future research and development in this area.

Antimicrobial Activity of Structurally Similar Schiff Base Derivatives

Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a well-studied class of compounds with a broad spectrum of biological activities. Derivatives of aromatic amines, such as those structurally related to this compound, have demonstrated notable antimicrobial effects.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of Schiff base derivatives synthesized from para-aminophenol and various aldehydes, which serve as structural analogs. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.

| Compound ID | Aldehyde Precursor | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| PC1 | Benzaldehyde | Escherichia coli | 62.5 | 125 | [1] |

| Staphylococcus aureus | 62.5 | 125 | [1] | ||

| Candida albicans | 250 | - | [1] | ||

| PC2 | Anisaldehyde | Escherichia coli | 250 | 500 | [1] |

| Staphylococcus aureus | 62.5 | 125 | [1] | ||

| Candida albicans | 62.5 | - | [1] | ||

| PC3 | 4-Nitrobenzaldehyde | Escherichia coli | 250 | >500 | [1] |

| Staphylococcus aureus | 62.5 | 250 | [1] | ||

| Candida albicans | 125 | - | [1] | ||

| PC4 | Cinnamaldehyde | Escherichia coli | 62.5 | 250 | [1] |

| Staphylococcus aureus | >500 | >500 | [1] | ||

| Candida albicans | 125 | - | [1] |

Note: The above data is for Schiff bases derived from para-aminophenol, as direct antimicrobial data for this compound derivatives was not available.

Experimental Protocol: Antimicrobial Susceptibility Testing

1. Synthesis of Schiff Base Derivatives: A general method for the synthesis of Schiff bases involves the condensation reaction between an aromatic amine and an aldehyde.[2]

-

Materials: Aromatic amine (e.g., para-aminophenol), substituted benzaldehyde, absolute ethanol, glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve equimolar amounts of the aromatic amine and the respective aldehyde in absolute ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

-

2. Determination of Minimum Inhibitory Concentration (MIC): The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Materials: Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi, 96-well microtiter plates, standardized microbial inoculum (0.5 McFarland standard), synthesized Schiff bases, and a positive control antibiotic.

-

Procedure:

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and solvent).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

3. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

-

Procedure:

-

Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Spread the aliquot onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

-

Incubate the plates under the same conditions as for the MIC assay.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial microbial inoculum.

-

Anticancer Activity of Structurally Related Derivatives

Schiff bases and other derivatives of methoxyphenyl compounds have also been investigated for their potential as anticancer agents.

Quantitative Anticancer Data

The following table presents the cytotoxic activity (IC50 values) of novel amino acid Schiff bases against human cancer cell lines. These compounds, while not direct derivatives of this compound, provide insight into the potential of related structures.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | MCF-7 (Breast) | 135 | [3] |

| Compound 20 | MDA-231 (Breast) | 166 | [3] |

Note: The above data is for quinazolinone and indole amino acid Schiff bases. Direct anticancer data for this compound derivatives was not available.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

-

Materials: Human cancer cell lines (e.g., MCF-7, MDA-231), cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well plates, synthesized compounds, MTT solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (usually around 570 nm).

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

-

Anti-inflammatory Activity and Signaling Pathways

Methoxyphenolic compounds are known to possess anti-inflammatory properties. One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding inflammatory cytokines and enzymes.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to screen for anti-inflammatory activity.

-

Materials: RAW 264.7 macrophage cell line, cell culture medium, LPS, synthesized compounds, Griess reagent.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of the test compounds.

-

Incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.

Conclusion

Derivatives of this compound hold considerable promise as a source of new biologically active compounds. Based on the extensive research conducted on structurally similar molecules, it is anticipated that derivatives such as Schiff bases, triazoles, and pyrimidines could exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. The protocols and data presented in this guide, drawn from analogous compound classes, provide a robust framework for initiating research into this specific chemical space. Future studies should focus on the synthesis and rigorous biological evaluation of a library of this compound derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, serves as a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and key applications, with a focus on its role in the development of complex organic molecules. Detailed experimental protocols for its synthesis are presented, alongside a summary of its physicochemical and spectroscopic properties. This document aims to be a thorough resource for researchers utilizing this versatile intermediate in their synthetic endeavors.

Introduction

This compound, also known as 2-amino-4-methoxybenzyl alcohol, is an aromatic amino alcohol characterized by an aminomethyl group and a methoxy substituent on the benzene ring. Its strategic placement of functional groups—a nucleophilic amine, a hydroxyl group amenable to further modification, and an electron-donating methoxy group—makes it a versatile precursor in the synthesis of a variety of more complex molecules, including those with potential biological activity. While not a widely studied compound in its own right for biological activity, its utility as a synthetic intermediate is noteworthy.

Discovery and History

The precise date and publication of the initial discovery and synthesis of this compound are not prominently documented in readily available chemical literature, suggesting it likely emerged as a synthetic intermediate in broader research endeavors rather than being the primary focus of a dedicated study. The development of synthetic routes to substituted benzyl alcohols, in general, has a rich history rooted in the expansion of organic chemistry in the 19th and 20th centuries. The primary methods for the synthesis of aminobenzyl alcohols have historically involved the reduction of corresponding nitrobenzyl compounds or the reduction of aminobenzoic acids and their derivatives.

The most logical and commonly cited synthetic pathway to this compound involves the reduction of its nitro precursor, (4-methoxy-2-nitrophenyl)methanol. This approach leverages the well-established chemistry of nitro group reduction, a cornerstone of aromatic chemistry.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below. These data are essential for its identification, purification, and use in subsequent reactions.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 187731-65-3 |

| Melting Point | Not reported |

| Boiling Point (Predicted) | 335.1 ± 27.0 °C |

| Density (Predicted) | 1.182 ± 0.06 g/cm³ |

| pKa (Predicted) | 14.28 ± 0.10 |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Data |

| ¹H NMR (Predicted) | Due to the lack of publicly available experimental spectra, a predicted spectrum would show characteristic signals for the aromatic protons, the methylene protons of the alcohol, the amine protons, and the methoxy protons. The aromatic protons would appear as a complex splitting pattern in the aromatic region. The methylene protons would likely be a singlet or a doublet depending on coupling with the hydroxyl proton. The amine protons would appear as a broad singlet. The methoxy protons would be a sharp singlet around 3.8 ppm. |

| ¹³C NMR (Predicted) | A predicted spectrum would show eight distinct carbon signals. The aromatic carbons would appear in the range of 100-160 ppm, with the carbon attached to the methoxy group being the most downfield. The methylene carbon of the alcohol would be around 60-65 ppm. The methoxy carbon would appear around 55 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 153.18. |

Experimental Protocols for Synthesis

The primary and most efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, (4-methoxy-2-nitrophenyl)methanol.

Synthesis of the Precursor: (4-methoxy-2-nitrophenyl)methanol

The precursor can be synthesized from the commercially available 4-methoxy-2-nitrobenzaldehyde via reduction of the aldehyde group.

Experimental Protocol: Reduction of 4-methoxy-2-nitrobenzaldehyde

-

Reaction Setup: To a solution of 4-methoxy-2-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-methoxy-2-nitrophenyl)methanol, which can be used in the next step without further purification if of sufficient purity.

Synthesis of this compound via Catalytic Hydrogenation

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve (4-methoxy-2-nitrophenyl)methanol (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and substituted anilines. Its bifunctional nature allows for sequential or one-pot reactions to construct diverse molecular scaffolds.

Synthesis of Heterocyclic Compounds

The presence of both an amino and a hydroxyl group in a 1,2-relationship on the benzene ring makes this compound a suitable precursor for the synthesis of various fused heterocyclic systems, such as benzoxazines and other related structures. These heterocyclic cores are prevalent in many biologically active molecules.

Building Block in Medicinal Chemistry

While direct applications in drug development are not widely reported, its derivatives are of interest. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the hydroxyl group can be oxidized or converted to a leaving group for nucleophilic substitution. This allows for the introduction of diverse functionalities and the construction of libraries of compounds for screening in drug discovery programs. For instance, it can be envisioned as a starting material for the synthesis of substituted quinolines or other nitrogen-containing heterocycles that are known to possess a wide range of pharmacological activities.

Caption: Potential synthetic applications of the core compound.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research available that details the direct interaction of this compound with specific biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate. Any biological activity would likely be attributed to the more complex molecules synthesized from it.

Conclusion

This compound is a functionally rich aromatic compound whose value lies in its utility as a synthetic intermediate. While its own discovery and history are not extensively detailed, the synthetic routes to its preparation are based on well-established and reliable chemical transformations. The availability of two reactive functional groups allows for a wide range of subsequent chemical modifications, making it a useful tool for medicinal chemists and synthetic organic chemists in the construction of novel and potentially bioactive molecules. This guide provides the essential information for researchers to effectively synthesize and utilize this versatile building block in their research.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of (2-Amino-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for (2-Amino-4-methoxyphenyl)methanol (CAS No. 187731-65-3), a key building block in pharmaceutical and chemical synthesis. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information on structurally related compounds, such as aromatic amines and benzyl alcohols, to provide a thorough assessment of potential hazards. Adherence to the safety protocols outlined in this document is crucial for minimizing risks in a laboratory or industrial setting.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 153.18 g/mol | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Boiling Point (Predicted) | 335.1 ± 27.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.182 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 14.28 ± 0.10 | Guidechem[3] |

| Solubility | Soluble in DMSO and Methanol. | Various Suppliers |

| Storage Temperature | 2-8 °C, under inert gas (nitrogen or Argon) | ChemicalBook[2] |

Hazard Identification and GHS Classification

While specific toxicological studies on this compound are limited, a supplier has provided the following GHS hazard statements, which should be considered for risk assessment and handling procedures.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

(Source: ChemicalBook[2])

Warning! Based on this classification, this compound should be handled with caution. The hazards associated with aromatic amines and benzyl alcohols, as detailed in the subsequent sections, should also be taken into account.

Toxicological Information (Inferred from Structurally Related Compounds)

Due to the absence of specific toxicological data for this compound, this section provides an overview of the known toxicities of related chemical classes: aromatic amines and benzyl alcohols. This information serves as a guide to the potential health effects.

Aromatic Amines

Aromatic amines are a class of compounds known for their potential to cause various adverse health effects.[4]

-

Dermal Absorption: Many aromatic amines are readily absorbed through the skin, which can contribute significantly to systemic exposure.[5][6]

-

Carcinogenicity: Some aromatic amines are classified as known or suspected human carcinogens.[4]

-

Skin and Respiratory Sensitization: Aromatic amines can cause skin and respiratory sensitization, leading to allergic reactions upon repeated exposure.[7]

Benzyl Alcohols

Benzyl alcohol and its derivatives are common in various applications but are not without hazards.

-

Skin and Eye Irritation: Benzyl alcohol is known to cause skin and eye irritation.[8][9]

-

Toxicity upon Ingestion: Ingestion of benzyl alcohol can be toxic, leading to a range of symptoms from gastrointestinal distress to central nervous system depression.[8]

-

Cytotoxicity: In vitro studies have shown that benzyl alcohol can be damaging to retinal pigment epithelial cells.[10]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to ensure the safety of personnel working with this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Eye Wash Stations and Safety Showers: Easily accessible eye wash stations and safety showers must be available in the immediate work area.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

Storage and Chemical Incompatibility

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area.[2] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides. The amino group can react with acids, while the alcohol group can react with strong oxidizing agents and acid chlorides.

The following diagram illustrates the key chemical incompatibilities.

References

- 1. This compound | C8H11NO2 | CID 45090899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINO-4-METHOXYBENZYL ALCOHOL | 187731-65-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Percutaneous absorption of aromatic amines and the risk assessment resulting from the dermal pathway [imrpress.com]

- 6. Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are the side effects of Benzyl Alcohol? [synapse.patsnap.com]

- 9. ewg.org [ewg.org]

- 10. In vitro benzyl alcohol cytotoxicity: implications for intravitreal use of triamcinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (2-Amino-4-methoxyphenyl)methanol from p-Aminoanisole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of (2-Amino-4-methoxyphenyl)methanol, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, p-aminoanisole (also known as p-anisidine). This protocol outlines a strategic pathway involving the protection of the amino group, subsequent functionalization of the aromatic ring, and a final reduction to yield the target molecule.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The presence of the amino, hydroxyl, and methoxy functionalities on the benzene ring provides multiple points for further chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. This protocol details a reliable synthetic route, offering clear methodologies and expected outcomes for each step.

Overall Synthetic Scheme

The synthesis of this compound from p-aminoanisole is a multi-step process that can be logically divided into the following key transformations:

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Acetylation of p-Aminoanisole to p-Acetanisidide

This initial step protects the reactive amino group of p-aminoanisole to prevent unwanted side reactions during the subsequent nitration step.

Reaction:

Figure 2. Acetylation of p-Aminoanisole.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-aminoanisole (1.0 eq) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.1 eq) dropwise while stirring.

-

Heat the reaction mixture at 80-90°C for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven.

Quantitative Data:

| Parameter | Value |

| Starting Material | p-Aminoanisole |

| Product | p-Acetanisidide |

| Molar Ratio (p-anisidine:acetic anhydride) | 1 : 1.1 |

| Reaction Temperature | 80-90°C |

| Reaction Time | 2 hours |

| Expected Yield | >95% |

Step 2: Nitration of p-Acetanisidide to 2-Nitro-4-methoxyacetanilide

The protected intermediate is then nitrated to introduce a nitro group at the ortho position to the acetamido group.

Reaction:

Figure 3. Nitration of p-Acetanisidide.

Procedure:

-

In a flask immersed in an ice-salt bath, slowly add p-acetanisidide (1.0 eq) to concentrated sulfuric acid with stirring, maintaining the temperature below 10°C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of p-acetanisidide, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring for 1-2 hours at the same temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the yellow precipitate by vacuum filtration, wash with cold water until the washings are neutral, and recrystallize from ethanol to obtain pure 2-nitro-4-methoxyacetanilide.

Quantitative Data:

| Parameter | Value |

| Starting Material | p-Acetanisidide |

| Product | 2-Nitro-4-methoxyacetanilide |

| Molar Ratio (p-acetanisidide:HNO3) | 1 : 1.1 |

| Reaction Temperature | 0-10°C |

| Reaction Time | 1-2 hours |

| Expected Yield | 70-80% |

Step 3: Hydrolysis of 2-Nitro-4-methoxyacetanilide to 2-Nitro-4-methoxyaniline

The protecting acetyl group is removed by acid hydrolysis to yield the free amino group.

Reaction:

Figure 4. Hydrolysis of 2-Nitro-4-methoxyacetanilide.

Procedure:

-

Suspend 2-nitro-4-methoxyacetanilide (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid.

-

Heat the mixture under reflux for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to obtain 2-nitro-4-methoxyaniline.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Nitro-4-methoxyacetanilide |

| Product | 2-Nitro-4-methoxyaniline |

| Reaction Conditions | Reflux in acidic ethanol |

| Reaction Time | 2-3 hours |

| Expected Yield | >90% |

Step 4: Formylation of 2-Nitro-4-methoxyaniline to 2-Nitro-4-methoxybenzaldehyde

Introduction of the formyl group onto the deactivated aromatic ring is achieved using a modified Vilsmeier-Haack reaction.

Reaction:

Figure 5. Formylation of 2-Nitro-4-methoxyaniline.

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylformamide (DMF) in a suitable anhydrous solvent like dichloromethane.

-

Cool the solution to 0°C and add trifluoromethanesulfonic anhydride dropwise with stirring.

-

Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-nitro-4-methoxyaniline (1.0 eq) in the same anhydrous solvent to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding it to a cold aqueous sodium acetate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Nitro-4-methoxyaniline |

| Product | 2-Nitro-4-methoxybenzaldehyde |

| Reagents | Trifluoromethanesulfonic anhydride, DMF |

| Reaction Time | 12-24 hours |

| Expected Yield | Moderate to good |

Step 5: Reduction of 2-Nitro-4-methoxybenzaldehyde to this compound

The final step involves the simultaneous reduction of both the nitro and aldehyde functionalities to an amine and a primary alcohol, respectively.

Reaction:

Figure 6. Reduction of 2-Nitro-4-methoxybenzaldehyde.

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, excess) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 2-nitro-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to 0°C and quench it by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Nitro-4-methoxybenzaldehyde |

| Product | This compound |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Reaction Conditions | Reflux in THF |

| Reaction Time | 4-6 hours |

| Expected Yield | Good |

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids and lithium aluminum hydride are highly corrosive and reactive. Handle with extreme care. LiAlH₄ reacts violently with water.

-

Anhydrous solvents and inert atmosphere conditions are crucial for the success of the formylation and reduction steps.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of this compound from p-aminoanisole. The outlined procedures, along with the provided quantitative data, offer a reliable guide for researchers in the fields of organic synthesis and drug discovery. The successful execution of this multi-step synthesis will provide access to a versatile intermediate for the development of novel chemical entities with potential therapeutic applications.

detailed protocol for the synthesis of (2-Amino-4-methoxyphenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Amino-4-methoxyphenyl)methanol is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and biologically active molecules. Its structure, featuring a primary alcohol and an aniline moiety, allows for a diverse range of chemical transformations. This document provides a detailed protocol for the synthesis of this compound via the reduction of 2-Amino-4-methoxybenzoic acid using lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of converting carboxylic acids to primary alcohols.[1][2][3]

Reaction Scheme

The synthesis proceeds through the reduction of the carboxylic acid functional group of 2-Amino-4-methoxybenzoic acid to a primary alcohol.

Chemical Reaction Pathway

Caption: Reduction of 2-Amino-4-methoxybenzoic acid to this compound.

Experimental Protocol

This protocol details the reduction of 2-Amino-4-methoxybenzoic acid using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

Materials and Reagents:

-

2-Amino-4-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup:

-

A dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled. The glassware should be oven-dried before use to ensure anhydrous conditions.

-

The flask is charged with lithium aluminum hydride (a slight molar excess, e.g., 1.5-2.0 equivalents) and placed under an inert atmosphere.

-

Anhydrous THF (150 mL) is added to the flask via a cannula or syringe. The suspension is stirred and cooled to 0 °C using an ice bath.

-

-

Addition of Starting Material:

-

2-Amino-4-methoxybenzoic acid (1 equivalent) is dissolved in anhydrous THF (100 mL) in a separate flask.

-

This solution is then transferred to the dropping funnel and added dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-60 minutes. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.[2][3]

-

-

Reaction:

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

-

The mixture is then heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

-

Workup (Quenching):

-

After the reaction is complete, the flask is cooled back to 0 °C in an ice bath.

-

The reaction is carefully quenched by the slow, dropwise addition of distilled water (volume in mL equal to the mass of LiAlH₄ in g used). This should be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.

-

Next, a 15% aqueous NaOH solution (volume in mL equal to the mass of LiAlH₄ in g used) is added dropwise.

-

Finally, distilled water is added again (volume in mL equal to three times the mass of LiAlH₄ in g used).

-

The mixture is stirred at room temperature for an additional 30 minutes, during which a granular precipitate of aluminum salts should form.

-

-

Isolation and Purification:

-

The solid precipitate is removed by vacuum filtration, and the filter cake is washed with additional THF or ethyl acetate.

-

The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

-

Characterization:

-

The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Safety Precautions:

-

Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents.[2][3] It should be handled with extreme care under an inert atmosphere in a fume hood.

-

The quenching process generates hydrogen gas, which is flammable. Ensure adequate ventilation and no nearby ignition sources.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

| Parameter | Value |

| Starting Material | |

| 2-Amino-4-methoxybenzoic acid | 10.0 g (59.8 mmol) |

| Reagents | |

| Lithium aluminum hydride (LiAlH₄) | 3.4 g (89.7 mmol) |

| Anhydrous Tetrahydrofuran (THF) | 250 mL |

| Product | |

| This compound (Crude) | ~8.5 g |

| Yield (after purification) | 70-85% |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol [4] |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-methoxyphenyl)methanol is a versatile building block in pharmaceutical synthesis, primarily utilized as a precursor for the generation of complex heterocyclic structures and as a key intermediate in the synthesis of targeted therapeutics. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive benzylic alcohol, allows for a variety of chemical transformations, making it a valuable starting material in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in two significant areas of pharmaceutical synthesis: the preparation of a crucial intermediate for the breast cancer drug Elacestrant and the synthesis of quinoline derivatives, a scaffold present in numerous bioactive molecules.

Application 1: Synthesis of a Key Intermediate for Elacestrant

This compound is a precursor to 6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol, a pivotal intermediate in the synthesis of Elacestrant.[1][2] Elacestrant is a selective estrogen receptor degrader (SERD) approved for the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[3]

Signaling Pathway of Elacestrant

Elacestrant functions by binding to the estrogen receptor-alpha (ERα), leading to a conformational change in the receptor. This alteration marks the ERα for ubiquitination and subsequent degradation by the proteasome. The degradation of ERα disrupts the downstream signaling pathways that promote the proliferation of ER-positive breast cancer cells. This dual mechanism of antagonism and degradation makes Elacestrant an effective therapeutic agent, particularly in cancers that have developed resistance to other endocrine therapies.

Caption: Mechanism of action of Elacestrant.

Experimental Protocol: Synthesis of (+/-)-6-(2-amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol

This protocol describes the synthesis of the racemic intermediate.

Materials:

-

This compound

-

6-methoxytetralone

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

Procedure:

-

Condensation: A solution of 6-methoxytetralone (1 equivalent) and this compound (1 equivalent) in methanol (9 volumes) is prepared. Concentrated HCl (1.5 wt equivalents) is added.

-